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Compound of Interest

Compound Name: 2-Bromo-2-methylpropanal

Cat. No.: B082722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Bromo-2-methylpropanal with

its chloro and hydroxy analogs, offering a comprehensive dataset for identification,

characterization, and quality control. The information presented is crucial for researchers in

organic synthesis, medicinal chemistry, and materials science who utilize these reactive

aldehyde building blocks.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 2-Bromo-2-
methylpropanal, 2-Chloro-2-methylpropanal, and 2-Hydroxy-2-methylpropanal, facilitating a

direct comparison of their characteristic signals in Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy
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Compound
C=O Stretch
(cm⁻¹)

Aldehyde C-H
Stretch (cm⁻¹)

C-X Stretch
(cm⁻¹)

O-H Stretch
(cm⁻¹)

2-Bromo-2-

methylpropanal
~1730 ~2720, ~2820 ~650-550 N/A

2-Chloro-2-

methylpropanal
~1735[1] ~2720, ~2820[1] ~800-600 N/A

2-Hydroxy-2-

methylpropanal
~1725 ~2720, ~2820 N/A ~3400 (broad)

¹H NMR Spectroscopy (Chemical Shift δ, ppm)
Compound -CH₃ (singlet) -CHO (singlet) -OH (singlet, broad)

2-Bromo-2-

methylpropanal

~1.8 - 2.0 (predicted)

[2]

~9.5 - 10.0 (predicted)

[2]
N/A

2-Chloro-2-

methylpropanal
~1.6[3] 9.42[3] N/A

2-Hydroxy-2-

methylpropanal
~1.4 ~9.6 Variable

¹³C NMR Spectroscopy (Chemical Shift δ, ppm)
Compound -CH₃ >C(X)- -CHO

2-Bromo-2-

methylpropanal
~25 - 35 (predicted)[2] ~60 - 70 (predicted)[2]

~190 - 200 (predicted)

[2]

2-Chloro-2-

methylpropanal
25.8[3] 69.3[3] 194.9[3]

2-Hydroxy-2-

methylpropanal
~23 ~75 ~205

Mass Spectrometry (m/z)
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Compound Molecular Ion (M⁺) Key Fragments Isotopic Signature

2-Bromo-2-

methylpropanal
150/152

121/123 ([M-CHO]⁺),

71 ([M-Br]⁺)[2]

M+2 peak of nearly

equal intensity to M⁺

due to ⁷⁹Br and ⁸¹Br

isotopes.[2]

2-Chloro-2-

methylpropanal
106/108[4]

77 ([M-CHO]⁺), 71

([M-Cl]⁺)

M+2 peak

approximately one-

third the intensity of

M⁺ due to ³⁵Cl and

³⁷Cl isotopes.

2-Hydroxy-2-

methylpropanal
88

71 ([M-OH]⁺), 59 ([M-

CHO]⁺), 43 ([C₃H₇]⁺)
N/A

Experimental Protocols
Detailed methodologies for the spectroscopic characterization of 2-Bromo-2-methylpropanal
and its analogs are provided below. These protocols are designed to yield high-quality,

reproducible data.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a single drop of

the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt

plates.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b082722
https://www.benchchem.com/product/b082722
https://pubchem.ncbi.nlm.nih.gov/compound/Propanal_-2-chloro-2-methyl
https://www.benchchem.com/product/b082722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the clean salt plates is recorded. Subsequently,

the sample spectrum is acquired. The final spectrum is presented in terms of transmittance

or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Angle: 30-45°.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Angle: 30-45°.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Decoupling: Proton broadband decoupling is applied.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is

sufficiently pure.

Ionization: Electron Ionization (EI) is typically used.

Electron Energy: 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Range: m/z 40-200.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns. The isotopic distribution for halogen-containing

fragments is a key diagnostic feature.

Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the logical workflow for

spectroscopic characterization and a comparative analysis of the key distinguishing features of

the studied compounds.
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Spectroscopic Characterization Workflow
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IR: C-Br stretch (~600 cm⁻¹)

IR: C-Cl stretch (~700 cm⁻¹)

¹³C NMR: >C(Br)- (~65 ppm)

¹³C NMR: >C(Cl)- (~69 ppm)

MS: M⁺/M+2 (150/152) in ~1:1 ratio

MS: M⁺/M+2 (106/108) in ~3:1 ratio

IR: O-H stretch (broad, ~3400 cm⁻¹)

¹³C NMR: >C(OH)- (~75 ppm)

MS: No characteristic isotopic pattern

Click to download full resolution via product page

Key Distinguishing Spectroscopic Features

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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